molecular formula C15H17N3O2S B2884435 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1171913-05-5

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No. B2884435
CAS RN: 1171913-05-5
M. Wt: 303.38
InChI Key: CUSSYBVNLPVOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide” is a complex organic molecule that contains several functional groups and rings. It has a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound . This type of compound is often found in pharmaceuticals and other biologically active substances .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the cyano group could participate in various reactions, such as nucleophilic addition or substitution .

Scientific Research Applications

Antiproliferative Activities

This compound has been studied for its antiproliferative activities against a panel of three different cancer cell lines (L1210, CEM, and HeLa) . This suggests that it may have potential applications in cancer research and treatment.

5-LOX Inhibitor

The compound has shown high binding energy, suggesting its potential as a 5-LOX inhibitor . This indicates that it could be further optimized and studied for its potential in treating conditions related to 5-LOX, such as asthma, allergies, and various inflammatory diseases.

Bcr-Abl Inhibitor

Research has indicated that this compound may act as a Bcr-Abl inhibitor . This suggests its potential use in the treatment of chronic myelogenous leukemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow.

Necroptosis Inhibitor

The compound has been studied for its potential to inhibit necroptosis , a form of programmed cell death . This suggests its potential application in treating diseases where necroptosis plays a key role, such as ischemic injury, neurodegenerative diseases, and viral infections.

Molecular Structure and Mass

The compound has a molecular formula of C15H11Cl2N3O2S2 , an average mass of 400.303 Da , and a monoisotopic mass of 398.966980 Da . This information is crucial for researchers in determining the compound’s properties and potential applications.

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9(19)18-6-5-11-12(7-16)15(21-13(11)8-18)17-14(20)10-3-2-4-10/h10H,2-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSSYBVNLPVOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.